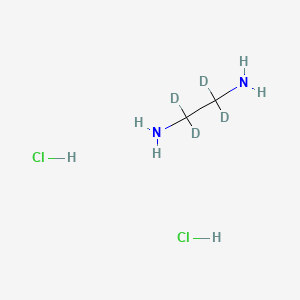

Ethylene-d4-diamine dihydrochloride

説明

特性

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBFEVZJLBKEH-RIZDZYNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-71-9 | |

| Record name | Ethylene-d4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Overview

A prominent method for synthesizing ethylene-d4-diamine involves a gas-phase condensation amination reaction using deuterated ethanolamine (CD2NH2CD2OH) and ammonia (ND3) as precursors. This two-stage process occurs in tandem reactors, where temperature gradients are optimized to maximize yield and selectivity.

Stage 1: Dehydration

In the first reactor, ethanolamine undergoes dehydration at 220–250°C in the presence of a metal oxide catalyst (e.g., γ-Al2O3 or TiO2). This step produces deuterated imine intermediates:

Water (D2O) is removed to shift equilibrium toward imine formation.

Stage 2: Amination

The imine intermediates are then introduced into a second reactor with excess ND3 at 180–200°C. A silica-supported nickel catalyst facilitates the amination:

The product is subsequently treated with hydrochloric acid to form the dihydrochloride salt.

Optimization and Yield

-

Temperature Control : Maintaining the first reactor at 240°C and the second at 190°C increases the conversion rate from 50% to 80%.

-

Catalyst Selectivity : Nickel-based catalysts achieve >90% selectivity for ethylene-d4-diamine over cyclic byproducts like piperazine-d8.

-

ND3 Stoichiometry : A 4:1 molar ratio of ND3 to ethanolamine minimizes side reactions.

Table 1: Performance Metrics of Gas-Phase Synthesis

| Parameter | Value |

|---|---|

| Conversion Rate | 80% |

| Selectivity | 92% |

| Purity (After Salt Formation) | 98% |

Deuterium Substitution in Ethylene Chloride Amination

Adaptation of Industrial Ethylenediamine Synthesis

The conventional industrial synthesis of ethylenediamine involves reacting 1,2-dichloroethane with aqueous ammonia under high pressure. For the deuterated analog, 1,2-dichloroethane-d4 (ClCD2CD2Cl) is substituted:

The reaction occurs at 180°C in an autoclave, with a 20–25% ammonia excess to drive completion.

Challenges and Modifications

-

Deuterium Loss : Protium-deuterium exchange may occur during prolonged heating. To mitigate this, reaction time is reduced to 4–6 hours (vs. 8–10 hours for non-deuterated analogs).

-

Acid Work-Up : The crude amine is treated with concentrated HCl to precipitate ethylene-d4-diamine dihydrochloride, which is recrystallized from deuterium-depleted water.

Table 2: Key Parameters for Chloride Amination

| Parameter | Value |

|---|---|

| Temperature | 180°C |

| Pressure | 25–30 bar |

| Yield (After Recrystallization) | 65–70% |

Electrochemical Reduction of Deuterated Nitriles

Novel Approach Using Acetonitrile-d3

Recent advancements propose the electrochemical reduction of deuterated nitriles as a low-waste alternative. Acetonitrile-d3 (CD3CN) is electrolyzed in a deuterated ammonium chloride (ND4Cl) electrolyte:

A platinum cathode and graphite anode are used at a current density of 50 mA/cm².

Advantages and Limitations

-

Sustainability : Generates fewer halogenated byproducts compared to chloride-based methods.

-

Scalability : Current yields are modest (40–45%), necessitating further catalyst development.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Yield | Purity | Cost (Relative) | Environmental Impact |

|---|---|---|---|---|

| Gas-Phase Amination | 80% | 98% | High | Moderate |

| Chloride Amination | 70% | 95% | Low | High (NH4Cl waste) |

| Electrochemical | 45% | 90% | Medium | Low |

化学反応の分析

Types of Reactions

Ethylene-d4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form ethylene-d4-diamine.

Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halides like sodium chloride (NaCl) and other electrophiles are used under basic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Ethylene-d4-diamine.

Substitution: Various substituted ethylene-d4-diamine derivatives.

科学的研究の応用

Medicinal Chemistry

Antiepileptic Agent

Ethylene-d4-diamine dihydrochloride has been studied for its potential use as an antiepileptic agent. Research indicates that it can reduce seizures induced by proconvulsants in animal models, suggesting its utility in the development of new treatments for epilepsy .

Drug Development

Due to its structural properties, this compound is used in the synthesis of various pharmaceuticals. Its role as a building block in drug formulation allows for the development of compounds with enhanced therapeutic effects. For example, it has been utilized in the synthesis of antihistamines and other therapeutic agents .

Materials Science

Polymer Synthesis

In materials science, this compound serves as a precursor for the synthesis of polyamides and other polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials used in aerospace and automotive industries .

Epoxy Resins

The compound is also employed in the formulation of epoxy resins. These resins are widely used in coatings, adhesives, and composite materials due to their excellent adhesion and chemical resistance properties. This compound contributes to the curing process of these resins, improving their performance characteristics .

Analytical Chemistry

NMR Spectroscopy

this compound is utilized as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows for clearer spectral analysis by reducing background noise from hydrogen atoms. This application is crucial for structural elucidation of organic compounds .

Mass Spectrometry

In mass spectrometry, this compound can serve as a derivatizing agent to enhance the detection sensitivity of various analytes. Its ability to form stable complexes with metal ions makes it valuable for trace analysis in environmental and biological samples .

Case Studies

作用機序

The mechanism of action of Ethylene-d4-diamine dihydrochloride involves its behavior as a nucleophile in various chemical reactions. The deuterium atoms provide stability and allow for precise tracking in isotopic studies. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing reaction pathways and outcomes .

類似化合物との比較

Ethylenediamine Dihydrochloride (Non-Deuterated)

N-(1-Naphthyl)ethylenediamine Dihydrochloride

- CAS No.: 1465-25-3.

- Molecular Formula : C₁₂H₁₆N₂·2HCl.

- Applications : Key component in the Griess reagent for nitrite detection in environmental and clinical samples. Its aromatic naphthyl group enables chromogenic reactions, distinguishing it from the simpler ethylenediamine backbone of Ethylene-d4-diamine dihydrochloride .

Dopamine Hydrochloride

Diphenhydramine Hydrochloride

- CAS No.: 147-24-0.

- Molecular Formula: C₁₇H₂₁NO·HCl.

- Applications: An antihistamine with a benzhydryl ether structure. Its therapeutic use contrasts with this compound’s non-therapeutic research role .

4-Dimethylaminobenzylamine Dihydrochloride

- CAS No.: Not explicitly listed (see ).

- Molecular Formula : C₉H₁₅N₂·2HCl.

- Applications: Used in organic synthesis for introducing dimethylamino groups. Its aromatic benzylamine structure provides distinct reactivity compared to this compound .

Key Comparative Data

Structural and Functional Differences

- Deuterated vs. Non-Deuterated: this compound’s deuterium substitution reduces vibrational frequencies, enhancing stability in kinetic studies compared to non-deuterated ethylenediamine derivatives .

- Aromatic vs. Aliphatic Backbones : Compounds like dopamine and diphenhydramine contain aromatic rings, enabling π-π interactions critical for receptor binding. This compound’s aliphatic structure favors solubility and chelation .

- Application-Specific Reactivity : N-(1-Naphthyl)ethylenediamine dihydrochloride’s chromogenic properties are absent in this compound, which is tailored for isotopic tracing .

生物活性

Ethylene-d4-diamine dihydrochloride (EDDA-d4) is a deuterated analog of ethylenediamine, characterized by the incorporation of deuterium atoms into its molecular structure. This compound, with the chemical formula H2NCD2CD2NH2 · 2HCl, is notable for its unique isotopic properties, making it a valuable tool in various scientific and industrial applications. This article explores the biological activity of EDDA-d4, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target of Action

EDDA-d4 functions primarily as a chelating agent, forming complexes with metal ions that can influence various biochemical processes. Its ability to bind to metal ions is beneficial in research applications, particularly in studying enzyme activities and metabolic pathways.

As a contact sensitizer, EDDA-d4 can induce local and generalized allergic reactions. This property highlights its relevance in pharmacological contexts, particularly concerning skin sensitization and potential therapeutic uses in neurology. Studies have indicated that EDDA-d4 may reduce seizure activity when administered alongside proconvulsants, suggesting its utility in managing certain neurological conditions.

Cellular Effects

EDDA-d4 impacts cellular functions by interacting with various signaling pathways, affecting gene expression and cellular metabolism. Its role as a chelating agent allows it to modulate enzyme activities and influence metabolic pathways significantly.

Absorption and Bioavailability

Upon administration, EDDA-d4 exhibits a bioavailability of approximately 34%, largely due to a significant first-pass effect. This pharmacokinetic profile is crucial for understanding how the compound behaves within biological systems and its implications for therapeutic use.

Transport and Distribution

After administration, EDDA-d4 is distributed throughout the body, influencing various tissues and cellular compartments. Its distribution patterns are essential for determining its biological effects and potential therapeutic applications.

Research Applications

EDDA-d4's unique isotopic labeling properties make it particularly useful in various research domains:

- Biochemical Studies : It aids in tracing metabolic pathways and understanding drug interactions within biological systems.

- Pharmacological Research : Its ability to modify pharmacokinetic profiles enhances the study of drug behavior in vivo.

- Industrial Applications : Utilized in synthesizing deuterated polymers and materials for specialized applications.

Neuropharmacological Studies

In recent studies involving animal models, EDDA-d4 has demonstrated potential neuroprotective effects. For instance, when administered with proconvulsants, it exhibited a reduction in seizure frequency, indicating possible applications in epilepsy management. Such findings highlight the compound's therapeutic potential beyond its traditional uses.

Allergic Reaction Studies

Research has also focused on EDDA-d4's role as a contact sensitizer. In controlled experiments, subjects exposed to EDDA-d4 showed varying degrees of allergic reactions, which were quantitatively assessed. These studies are critical for understanding the safety profile of EDDA-d4 in pharmaceutical formulations.

Summary of Biological Activity

The following table summarizes key aspects of the biological activity of this compound:

| Aspect | Details |

|---|---|

| Chemical Formula | H2NCD2CD2NH2 · 2HCl |

| Bioavailability | Approximately 34% due to first-pass metabolism |

| Mechanism of Action | Chelating agent; influences enzyme activity and gene expression |

| Therapeutic Potential | Reduces seizure activity; potential use in neurology |

| Research Applications | Tracing metabolic pathways; studying drug behavior; industrial synthesis |

Q & A

Basic: What are the established methodologies for synthesizing ethylene-d4-diamine dihydrochloride, and how can isotopic purity be ensured?

Methodological Answer:

this compound is synthesized via deuteration of ethylenediamine using deuterated reagents (e.g., D₂O or deuterated acids) followed by hydrochlorination. Key steps include:

- Deuteration: Reacting ethylenediamine with excess deuterium oxide under controlled pH and temperature to replace hydrogen atoms with deuterium .

- Hydrochlorination: Adding concentrated HCl to the deuterated amine in a stoichiometric 1:2 ratio (base:HCl) to form the dihydrochloride salt .

- Isotopic Purity: Verify using NMR spectroscopy (¹H and ²H NMR) to confirm >98% deuterium incorporation. Mass spectrometry (MS) can further validate molecular integrity .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- FT-IR: Identify N–H/D stretching (2500–2600 cm⁻¹) and NH₃⁺/ND₃⁺ deformation bands (1600–1500 cm⁻¹) to confirm deuteration .

- NMR: ¹³C NMR detects carbon environments, while ²H NMR quantifies isotopic purity .

- HPLC-MS: Use reverse-phase chromatography with a C18 column and ESI-MS in positive ion mode to assess purity and detect residual solvents .

- XRD: Resolve crystal structure to confirm salt formation (e.g., Cl⁻ counterion arrangement) .

Basic: In what experimental contexts is this compound commonly applied?

Methodological Answer:

- Epoxy Resin Curing: Acts as a crosslinking agent; optimize molar ratios (e.g., 1:1 with epichlorohydrin) and curing temperatures (60–80°C) to enhance polymer stability .

- Electrophoretic Gels: Use at 0.1–0.5% w/v in polyacrylamide gels to improve conductivity and resolution of nucleic acids/proteins .

- Biochemical Assays: Employ as a buffer component (pH 4.5–6.0) in enzyme inhibition studies, particularly for dehydrogenases .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying humidity conditions?

Methodological Answer:

- Controlled Degradation Studies: Store samples at 25°C/60% RH and 40°C/75% RH, monitoring mass loss (TGA) and decomposition products (HPLC-MS) over 30 days .

- Moisture Sorption Analysis: Use dynamic vapor sorption (DVS) to construct isotherms and identify critical humidity thresholds for deliquescence .

- Mitigation Strategies: Incorporate desiccants (e.g., silica gel) in storage or formulate as lyophilized salts to minimize hygroscopicity .

Advanced: What experimental designs are optimal for studying this compound’s role in enzyme-substrate interactions?

Methodological Answer:

- Kinetic Assays: Perform Michaelis-Menten analysis with varying substrate concentrations (1–100 µM) and fixed enzyme levels. Monitor NADH/NAD+ turnover via UV-Vis (340 nm) .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions (e.g., lysine-specific demethylase) .

- Molecular Dynamics (MD) Simulations: Model deuterium’s impact on hydrogen bonding networks using software like GROMACS, comparing wild-type vs. deuterated systems .

Advanced: How can this compound be integrated into novel drug delivery systems?

Methodological Answer:

- Nanoparticle Functionalization: Covalently conjugate to PEGylated liposomes via EDC/NHS chemistry; characterize loading efficiency using fluorescence quenching assays .

- pH-Responsive Release: Encapsulate in mesoporous silica nanoparticles (MSNs) coated with chitosan. Validate release kinetics in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids .

- In Vivo Tracking: Label with ²H isotopes for pharmacokinetic studies using LC-MS/MS to quantify deuterated metabolites in plasma .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for powder handling .

- Spill Management: Neutralize spills with sodium bicarbonate, then collect in chemical-resistant containers for incineration .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and moisture uptake .

Advanced: How can researchers address batch-to-batch variability in deuterium enrichment?

Methodological Answer:

- Quality Control (QC): Implement batch-specific ²H NMR and isotope ratio mass spectrometry (IRMS) to ensure 98–99% deuteration .

- Process Optimization: Standardize reaction times (24–48 hr) and D₂O purity (≥99.9%) using automated reactors with real-time pH monitoring .

- Statistical Analysis: Apply multivariate analysis (e.g., PCA) to correlate synthesis parameters (temperature, reagent ratios) with isotopic consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。